molecular formula C10H12BrNO B14056545 1-(3-Amino-4-(bromomethyl)phenyl)propan-1-one

1-(3-Amino-4-(bromomethyl)phenyl)propan-1-one

Cat. No.: B14056545
M. Wt: 242.11 g/mol
InChI Key: YPANSYZLGSTFPC-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12BrNO. It is a brominated aromatic ketone with an amino group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by amination.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Amino-4-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-4-(bromomethyl)phenyl)propan-1-one is unique due to its combination of a bromine atom, amino group, and ketone functionality. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[3-amino-4-(bromomethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6,12H2,1H3

InChI Key

YPANSYZLGSTFPC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)CBr)N

Origin of Product

United States

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